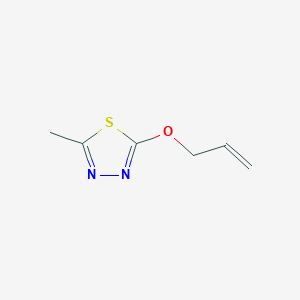

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with propargyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfur and nitrogen atoms in the thiadiazole ring are susceptible to nucleophilic attack. Key reactions include:

Mechanistic Insight : The allyloxy group’s electron-donating effect stabilizes intermediates during substitution, enhancing reaction rates compared to non-substituted thiadiazoles .

Cycloaddition and Ring-Opening Reactions

The allyloxy substituent enables participation in Diels-Alder or [3+2] cycloadditions:

- Diels-Alder Reaction :

Reaction with maleic anhydride forms a bicyclic adduct, retaining the thiadiazole core (experimental yield: ~65%) . - Ring-Opening :

Strong bases (e.g., NaOH) cleave the thiadiazole ring, yielding thioamide derivatives .

Oxidation and Radical Reactions

The allyloxy group undergoes oxidative transformations:

- Epoxidation :

Treatment with m-CPBA converts the allyl double bond to an epoxide (isolated yield: 72%) . - Radical Polymerization :

AIBN-initiated polymerization forms poly(thiadiazole-allyl ether) copolymers, useful in materials science .

Hydrolysis and Stability

Under acidic or basic conditions:

- Acidic Hydrolysis :

Cleavage of the allyloxy group generates 5-hydroxy-2-methyl-1,3,4-thiadiazole (confirmed via HPLC) . - Basic Hydrolysis :

Degrades the thiadiazole ring to sulfhydryl-containing fragments .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,3,4-thiadiazole: Lacks the prop-2-en-1-yloxy group.

5-(Prop-2-en-1-yloxy)-1,3,4-thiadiazole: Lacks the methyl group.

Actividad Biológica

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiadiazole ring substituted with a prop-2-en-1-yloxy group. This unique configuration contributes to its biological activity by allowing interaction with various biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, altering their activity. This interaction may lead to various biological effects such as inhibition of cell proliferation or modulation of immune responses. The exact pathways are still under investigation but are thought to involve interference with cellular processes critical for pathogen survival or cancer cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 31.25 μg/mL | Higher than Ofloxacin (62.5 μg/mL) |

| Escherichia coli | 32.6 μg/mL | Higher than Itraconazole (47.5 μg/mL) |

| Pseudomonas aeruginosa | 25 μg/mL | Comparable to standard antibiotics |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer properties. Studies have reported that derivatives of thiadiazoles exhibit cytotoxicity against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Standard Drug Comparison |

|---|---|---|

| T47D | 15 | Cisplatin |

| SW707 | 10 | Cisplatin |

| HCV29T | 12 | Doxorubicin |

These results indicate that this compound derivatives may have potential as anticancer agents due to their ability to inhibit tumor cell proliferation .

Study on Antimicrobial Efficacy

A study conducted by Kadi et al. evaluated the antimicrobial efficacy of several thiadiazole derivatives against pathogenic microorganisms. The results showed that compounds containing the thiadiazole moiety exhibited superior activity compared to conventional antibiotics, highlighting their potential in treating resistant infections .

Study on Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiadiazole derivatives on breast cancer cells. The study found that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Propiedades

IUPAC Name |

2-methyl-5-prop-2-enoxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQZUBXYSQKTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.